molecular formula C13H16N2 B8710900 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole

3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole

Cat. No.: B8710900
M. Wt: 200.28 g/mol
InChI Key: DKTSSPWYSAIUQS-UHFFFAOYSA-N
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Description

3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-ethylphenylmethyl group and a methyl group. Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethylbenzyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles like amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced forms of the compound with fewer double bonds.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenylmethyl)-5-methyl-1H-pyrazole
  • 3-(4-ethylphenyl)-5-methyl-1H-pyrazole
  • 3-(4-ethylphenylmethyl)-1H-pyrazole

Uniqueness

3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 4-ethylphenylmethyl and methyl groups on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]-5-methyl-1H-pyrazole

InChI

InChI=1S/C13H16N2/c1-3-11-4-6-12(7-5-11)9-13-8-10(2)14-15-13/h4-8H,3,9H2,1-2H3,(H,14,15)

InChI Key

DKTSSPWYSAIUQS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=NNC(=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Ethylphenylacetic acid (3.0 g) (see Japanese Unexamined Patent Publication 63-233975) was dissolved in dichloromethane (15 ml), and thereto were added oxalyl chloride (6.0 ml) and N,N-dimethylformamide (one drop). The mixture was stirred at room temperature for 1.5 hours. The reaction mixture was evaporated under reduced pressure, and the residue was subjected to azeotropic distillation with toluene to give a crude 4-ethylphenylacetyl chloride, which was used in the subsequent step without further purification. (2) A suspension of magnesium chloride (1.74 g) in dichloromethane (30 ml) was cooled to 0° C., and thereto were added t-butyl acetoacetate (3.03 ml) and pyridine (2.96 ml), and successively was added a solution of the above 4-ethylphenylacetyl chloride in dichloromethane (30 ml). The mixture was stirred at the same temperature for 2.5 hours, and an aqueous citric acid solution was added thereto. The mixture was extracted with chloroform. The extract was washed with brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=15:1) to give t-butyl 2-acetyl-4-(4-ethylphenyl)-3-oxobutyrate (4.75 g) as pale yellow oil. APCI-Mass m/Z 322 (M+NH4). (3) A solution of the above t-butyl 2-acetyl-4-(4-ethylphenyl)-3-oxobutyrate in trifluoroacetic acid (60 ml) was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the residue was dissolved in ethyl acetate, and the mixture was washed successively with a saturated aqueous sodium hydrogen carbonate solution and brine. The mixture was dried over sodium sulfate, and the solvent was evaporated under reduced pressure to give 1-(4-ethylphenyl)-4-hydroxy-3-penten-2-one (4.00 g) as yellow oil. APCI-Mass m/Z 205 (M+H). (4) A solution of the above 1-(4-ethylphenyl)-4-hydroxy-3-penten-2-one (3.98 g) and hydrazine hydrate (4.0 ml) in toluene (20 ml) was stirred under heating at 100° C. for 1.5 hours. The reaction mixture was cooled to room temperature, and washed successively with water and brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:ethyl acetate=2:1) to give 3-(4-ethylphenylmethyl)-5-methyl-1H-pyrazole (3.12 g) as yellow oil. APCI-Mass m/Z 201 (M+H).
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1-(4-ethylphenyl)-4-hydroxy-3-penten-2-one
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Quantity
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Type
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Synthesis routes and methods II

Procedure details

A solution of the above 1-(4-ethylphenyl)-4-hydroxy-3-penten-2-one (3.98 g) and hydrazine hydrate (4.0 ml) in toluene (20 ml) was stirred under heating at 100° C. for 1.5 hours. The reaction mixture was cooled to room temperature, and washed successively with water and brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:ethyl acetate=2:1) to give 3-(4-ethylphenylmethyl)-5-methyl-1H-pyrazole (3.12 g) as yellow oil. APCI-Mass m/Z 201 (M+H).
Name
1-(4-ethylphenyl)-4-hydroxy-3-penten-2-one
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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